Octyl 5-(Diethylamino)-2-(phenylsulfonyl)-2,4-pentadienoate

Description

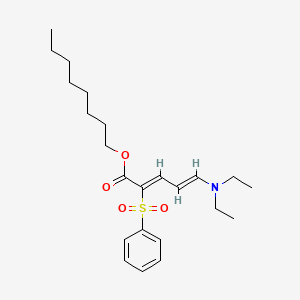

Octyl 5-(Diethylamino)-2-(phenylsulfonyl)-2,4-pentadienoate (CAS: 98835-90-6) is a synthetic organic compound with the molecular formula C₂₃H₃₅NO₄S and a molecular weight of 421.59 g/mol . Its structure features:

- A 2,4-pentadienoate backbone with conjugated double bonds.

- A diethylamino group (-N(C₂H₅)₂) at position 5, enhancing electron-donating properties.

- An octyl ester chain (C₈H₁₇O₂) at the carboxyl terminus, influencing lipophilicity .

Physical properties include a density of 1.072 g/cm³, suggesting moderate solubility in nonpolar solvents .

Properties

IUPAC Name |

octyl (2Z,4E)-2-(benzenesulfonyl)-5-(diethylamino)penta-2,4-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35NO4S/c1-4-7-8-9-10-14-20-28-23(25)22(18-15-19-24(5-2)6-3)29(26,27)21-16-12-11-13-17-21/h11-13,15-19H,4-10,14,20H2,1-3H3/b19-15+,22-18- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNUXTQQOXBRAR-QTAZYSQYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C(=CC=CN(CC)CC)S(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC(=O)/C(=C/C=C/N(CC)CC)/S(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 5-(Diethylamino)-2-(phenylsulfonyl)-2,4-pentadienoate typically involves multi-step organic reactions. One common method includes the reaction of octyl bromide with diethylamine to form octyl diethylamine. This intermediate is then reacted with phenylsulfonyl chloride to introduce the phenylsulfonyl group. Finally, the pentadienoate moiety is introduced through a condensation reaction with an appropriate diene compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Octyl 5-(Diethylamino)-2-(phenylsulfonyl)-2,4-pentadienoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the phenylsulfonyl group to a phenylthiol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Phenylthiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Octyl 5-(Diethylamino)-2-(phenylsulfonyl)-2,4-pentadienoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Octyl 5-(Diethylamino)-2-(phenylsulfonyl)-2,4-pentadienoate involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the phenylsulfonyl group can form covalent bonds with nucleophilic sites in proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

2-Ethylhexyl 2-Cyano-5-phenyl-2,4-pentadienoate (CAS: 131512-74-8)

| Property | Octyl 5-(Diethylamino)-2-(phenylsulfonyl)-2,4-pentadienoate | 2-Ethylhexyl 2-Cyano-5-phenyl-2,4-pentadienoate |

|---|---|---|

| Molecular Formula | C₂₃H₃₅NO₄S | C₂₀H₂₅NO₂ |

| Molecular Weight | 421.59 g/mol | 311.42 g/mol |

| Functional Groups | Diethylamino, phenylsulfonyl, octyl ester | Cyano (-CN), phenyl, 2-ethylhexyl ester |

| Key Differences | Higher polarity due to sulfonyl and amino groups | Increased electrophilicity from cyano group |

Applications: The cyano group in 2-ethylhexyl 2-cyano-5-phenyl-2,4-pentadienoate may enhance reactivity in polymerization or photochemical applications, whereas the sulfonyl and amino groups in the main compound could favor interactions in catalysis or medicinal chemistry .

Methyl (2E,4E)-5-(4-Hydroxy-3-methoxyphenyl)-2,4-pentadienoate (Compound 5 in )

| Property | This compound | Methyl (2E,4E)-5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate |

|---|---|---|

| Molecular Formula | C₂₃H₃₅NO₄S | C₁₃H₁₄O₄ |

| Functional Groups | Diethylamino, phenylsulfonyl, octyl ester | Methoxy (-OCH₃), phenolic hydroxyl (-OH), methyl ester |

| Bioactivity | Not reported | Antimicrobial (MIC: 0.78 μg/mL against S. aureus) |

Structural Insights : The absence of electron-withdrawing groups (e.g., sulfonyl) in the methyl ester derivative reduces polarity but introduces hydrogen-bonding capacity via the hydroxyl group, which correlates with its observed antimicrobial activity .

Phosphonothiolate Derivatives (e.g., Octyl S-2-diethylaminoethyl ethylphosphonothiolate, CAS: 468712-30-3)

| Property | This compound | Octyl S-2-diethylaminoethyl ethylphosphonothiolate |

|---|---|---|

| Molecular Formula | C₂₃H₃₅NO₄S | C₁₆H₃₆NO₂PS |

| Functional Groups | Sulfonyl, diethylamino, ester | Phosphonothioate, diethylamino, octyl ester |

| Applications | Unclear (potential use in surfactants or catalysis) | Likely used as nerve agent analogs or surfactants |

Reactivity: The phosphonothioate group introduces hydrolytic instability compared to the sulfonyl group, which is more resistant to nucleophilic attack .

Biological Activity

Overview

Octyl 5-(Diethylamino)-2-(phenylsulfonyl)-2,4-pentadienoate, with the CAS number 98835-90-6, is a complex organic compound characterized by its unique molecular structure. This structure includes an octyl group, a diethylamino group, and a phenylsulfonyl group attached to a pentadienoate backbone. Its molecular formula is and it has a molecular weight of approximately 421.59 g/mol. The compound is categorized under carboxylic acid derivatives and exhibits interesting chemical properties due to its functional groups, making it a subject of study in medicinal chemistry and organic synthesis .

The biological activity of this compound is primarily attributed to the interactions of its functional groups with biological targets. The diethylamino group can interact with various biological receptors, while the phenylsulfonyl group can form covalent bonds with nucleophilic sites in proteins and enzymes. These interactions may modulate several biochemical pathways, leading to observable biological effects such as anti-inflammatory and antimicrobial activities .

Anti-inflammatory Properties

Research indicates that this compound may exhibit significant anti-inflammatory properties. The compound has been studied for its potential to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This makes it a candidate for therapeutic applications in treating conditions characterized by inflammation .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Studies suggest that its unique structure allows it to disrupt bacterial cell membranes or inhibit essential enzymatic functions within microbial cells. This property could be beneficial in developing new antimicrobial agents .

Photoprotective Effects

In dermatological applications, this compound has been investigated for its potential as a photoprotective agent . It absorbs UV radiation and dissipates energy, making it suitable for inclusion in sunscreen formulations .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anti-inflammatory, Antimicrobial, Photoprotective |

| Octyl 5-(Diethylamino)-2-(phenylthio)-2,4-pentadienoate | Structure | Limited studies; potential similar activities |

| Octyl 5-(Diethylamino)-2-(phenylsulfonyl)-2,4-hexadienoate | Structure | Similar activities expected but requires further research |

Case Studies and Research Findings

- Anti-inflammatory Study : A study evaluated the effects of this compound on human macrophages exposed to lipopolysaccharides (LPS). The results showed a significant reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6 when treated with the compound .

- Antimicrobial Efficacy : In vitro studies demonstrated that the compound exhibited strong antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent antimicrobial effects comparable to standard antibiotics .

- Photoprotection Assessment : The compound was tested for its UV absorption capabilities in a formulation context. Results indicated effective UVB protection with an SPF value significantly higher than that of common sunscreen agents .

Q & A

Basic: What are the optimal synthetic routes for Octyl 5-(Diethylamino)-2-(phenylsulfonyl)-2,4-pentadienoate, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via a multi-step process involving:

Sulfonylation : Introduce the phenylsulfonyl group to the dienyl backbone using a sulfonyl chloride under basic conditions (e.g., NaH in THF) .

Amine Functionalization : Install the diethylamino group via nucleophilic substitution or reductive amination, requiring controlled pH (7–9) and inert atmospheres to prevent oxidation .

Esterification : React the carboxylate intermediate with octanol under acid catalysis (e.g., H2SO4) at reflux.

Optimization Tips :

- Monitor reaction progress via HPLC to minimize side products (e.g., over-sulfonylation).

- Adjust solvent polarity (e.g., DMF vs. THF) to improve yield in amine coupling steps .

Basic: How should researchers characterize the purity and stability of this compound under varying storage conditions?

Methodological Answer:

- Purity Analysis : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and confirm via NMR (e.g., absence of residual sulfonyl chloride protons at δ 7.5–8.0 ppm) .

- Stability Testing :

- Storage Recommendations : Store in amber vials at –20°C under argon to prevent oxidation of the diethylamino group .

Advanced: How does the conjugation of the pentadienoate backbone influence the compound’s electronic properties and reactivity?

Methodological Answer:

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze HOMO-LUMO gaps. The conjugated dienyl system lowers the LUMO energy, enhancing electrophilic reactivity at the α,β-unsaturated ester .

- Experimental Validation :

- Use cyclic voltammetry to measure reduction potentials (e.g., E1/2 for the dienyl moiety).

- Probe reactivity via Michael addition assays with thiols or amines, monitoring kinetics via stopped-flow spectroscopy .

Advanced: What strategies resolve contradictions in reported photodegradation pathways for phenylsulfonyl-containing compounds?

Methodological Answer:

- Mechanistic Probes :

- Comparative Studies :

- Synthesize analogs (e.g., replacing phenylsulfonyl with methylsulfonyl) and compare degradation rates via LC-MS.

- Cross-reference with computational predictions of bond dissociation energies (BDEs) for the sulfonyl group .

Advanced: How can researchers design experiments to elucidate the role of the diethylamino group in modulating biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Physicochemical Profiling :

Advanced: What analytical techniques are critical for resolving stereochemical ambiguities in the pentadienoate system?

Methodological Answer:

- Chiral Chromatography : Use a Chiralpak IC column with hexane/isopropanol to separate enantiomers .

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra to assign absolute configurations.

- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., (–)-menthol) to determine spatial arrangement .

Advanced: How can contradictions in solubility data across studies be systematically addressed?

Methodological Answer:

- Standardized Protocols :

- Use the shake-flask method with buffered solutions (pH 7.4) and equilibrate for 24 hours.

- Validate via nephelometry to detect colloidal aggregates.

- QSAR Modeling : Corrogate experimental solubility with computed descriptors (e.g., Hansen solubility parameters, dipole moments) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.